molecular formula C24H24BrNO7 B15092985 Naphthol AS-BI beta-L-fucopyranoside

Naphthol AS-BI beta-L-fucopyranoside

Cat. No.: B15092985
M. Wt: 518.4 g/mol
InChI Key: WXUSCJAFDBFLFI-UHFFFAOYSA-N
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Description

Contextualization of Naphthol AS-BI Derivatives as Advanced Enzymatic Substrates in Research

Naphthol AS-BI and its glycosidic derivatives are synthetic compounds engineered to act as substrates for various hydrolytic enzymes. In their intact form, these molecules are typically colorless and non-fluorescent. However, when a specific enzyme, such as a glycosidase, cleaves the glycosidic bond, it liberates the Naphthol AS-BI moiety (7-bromo-3-hydroxy-2-naphtho-o-anisidine). This released molecule can then be detected, often through a secondary reaction with a diazonium salt to produce a highly colored, insoluble azo dye at the site of enzyme activity. This property makes them invaluable for applications like enzyme histochemistry, where the goal is to localize enzyme activity within tissue sections. nih.govdcfinechemicals.com

Furthermore, the liberated Naphthol AS-BI product is fluorescent, allowing for quantitative assays using fluorometry. nih.govmedchemexpress.comcaymanchem.com This dual-detection capability—both chromogenic and fluorogenic—positions Naphthol AS-BI derivatives as versatile and advanced tools in enzymology. medchemexpress.comcaymanchem.com They offer high sensitivity and are used to study enzyme kinetics, screen for enzyme inhibitors, and diagnose diseases characterized by abnormal enzyme levels. sigmaaldrich.com For instance, various Naphthol AS-BI conjugates are used to detect phosphatases, glucuronidases, and glucosaminidases. nih.govnih.govmoleculardepot.com

Fundamental Significance of Glycosidase Enzymes in Biological Systems

Glycoside hydrolases, commonly known as glycosidases, are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds, which link sugar molecules to other carbohydrates, lipids, or proteins. wikipedia.orgresearchgate.net These enzymes are fundamental to a vast array of biological processes across all domains of life. creative-biolabs.comnih.gov

In nature, their roles include the degradation of biomass like cellulose (B213188) and starch, defense mechanisms against bacteria (e.g., lysozyme), and involvement in viral pathogenesis (e.g., neuraminidase). wikipedia.orgcreative-biolabs.com Within the human body, glycosidases are critical for numerous functions, including the digestion of dietary carbohydrates, the breakdown of complex glycoconjugates within lysosomes, and the modification of glycoproteins that are essential for cellular signaling and recognition. nih.govnih.gov

Specifically, α-L-fucosidases (EC 3.2.1.51) are enzymes that cleave terminal α-L-fucose residues from oligosaccharides and glycoconjugates. nih.gov This process is vital for the degradation of many biologically important molecules. mdpi.com Dysfunctional α-L-fucosidase activity is linked to fucosidosis, a severe lysosomal storage disease, and altered levels of this enzyme have been identified as a potential biomarker for various cancers, including hepatocellular carcinoma. sigmaaldrich.comfrontiersin.orgoup.com The critical roles of glycosidases in health and disease underscore the need for precise tools, such as Naphthol AS-BI beta-L-fucopyranoside, to study their activity. nih.govnih.gov

Conceptual Framework: this compound within the Landscape of Fluorogenic and Chromogenic Probes

Enzyme probes are indispensable tools in biochemistry and cell biology, designed to detect, locate, and quantify enzymatic activity. These probes are typically substrates that produce a measurable signal upon being processed by their target enzyme. They are broadly categorized as chromogenic or fluorogenic. thermofisher.comnih.gov

Chromogenic substrates yield a colored product after enzymatic reaction. dcfinechemicals.com This color change can often be observed with a standard light microscope or quantified with a spectrophotometer. The reaction of Naphthol AS-BI with a diazonium salt to form a colored precipitate is a classic example of a chromogenic detection method. stjohnslabs.com These substrates are valued for producing stable signals and are widely used in histochemistry and techniques like ELISA and Western blotting. dcfinechemicals.combiossusa.com

Fluorogenic substrates produce a fluorescent molecule upon enzymatic cleavage. stjohnslabs.com The resulting fluorescence can be detected with high sensitivity using a fluorometer or fluorescence microscope. biossusa.com Fluorogenic probes generally offer higher sensitivity than their chromogenic counterparts, making them suitable for detecting low levels of enzyme activity. nih.gov The Naphthol AS-BI moiety itself is fluorescent, meaning its release can be directly measured without a secondary coupling reaction, providing a quantitative assessment of enzyme activity. caymanchem.comgenaxxon.com

This compound is specifically designed as a chromogenic and fluorogenic substrate for α-L-fucosidase. The L-fucose sugar is recognized and cleaved by the enzyme, releasing the Naphthol AS-BI core. This event provides the signal that is directly proportional to the enzyme's activity, allowing researchers to probe the function of α-L-fucosidases in various biological contexts.

Data Tables

Table 1. Properties of Naphthol AS-BI Glycoside Derivatives This table provides chemical information for this compound and related compounds. Data is compiled from various chemical databases.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC24H24BrNO7518.35206443-00-7
Naphthol AS-BI beta-D-galactopyranosideC24H24BrNO8534.3551349-63-4
Naphthol AS-BI beta-D-glucopyranosideC24H24BrNO8534.35206443-02-9
Naphthol AS-BI β-D-glucuronideC24H22BrNO9548.3437-87-6
Naphthol AS-BI phosphateC18H15BrNO6P452.191919-91-1

Properties

Molecular Formula

C24H24BrNO7

Molecular Weight

518.4 g/mol

IUPAC Name

7-bromo-N-(2-methoxyphenyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxynaphthalene-2-carboxamide

InChI

InChI=1S/C24H24BrNO7/c1-12-20(27)21(28)22(29)24(32-12)33-19-11-13-7-8-15(25)9-14(13)10-16(19)23(30)26-17-5-3-4-6-18(17)31-2/h3-12,20-22,24,27-29H,1-2H3,(H,26,30)

InChI Key

WXUSCJAFDBFLFI-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(C=C3C=C(C=CC3=C2)Br)C(=O)NC4=CC=CC=C4OC)O)O)O

Origin of Product

United States

Chemical Synthesis and Structural Elucidation of Naphthol As Bi Beta L Fucopyranoside

Synthetic Strategies for Naphthol AS-BI Glycoside Conjugates

The synthesis of Naphthol AS-BI glycoside conjugates, including the beta-L-fucopyranoside derivative, involves the formation of a glycosidic bond between the Naphthol AS-BI aglycone and a protected fucose donor. A general synthetic approach commences with the appropriate protection of the L-fucose moiety to prevent unwanted side reactions. This is followed by the activation of the anomeric carbon to create a reactive fucosyl donor. The final key steps involve the glycosylation of the Naphthol AS-BI aglycone and subsequent deprotection of the sugar hydroxyl groups to yield the final product.

A common strategy employs a protected L-fucose derivative, such as peracetylated L-fucose. The hydroxyl groups of L-fucose are protected, typically by acetylation, to enhance the stability of the molecule and to direct the stereochemical outcome of the glycosylation reaction. The anomeric position is then converted into a good leaving group, for instance, a bromide or a trichloroacetimidate (B1259523), to facilitate the nucleophilic attack by the hydroxyl group of Naphthol AS-BI.

The Naphthol AS-BI aglycone, chemically known as 7-bromo-2-hydroxy-N-(2-methoxyphenyl)-3-naphthamide, possesses a phenolic hydroxyl group that serves as the nucleophile in the glycosylation reaction. The reaction conditions, including the choice of solvent, temperature, and catalyst, are meticulously controlled to optimize the yield and stereoselectivity of the desired beta-glycoside.

Following the successful coupling of the fucosyl donor with Naphthol AS-BI, the protecting groups on the fucose moiety are removed. In the case of acetyl protecting groups, this is typically achieved by Zemplén deacetylation using a catalytic amount of sodium methoxide (B1231860) in methanol. The final product is then purified using chromatographic techniques to ensure high purity.

Stereoselective Glycosidation Approaches for the beta-L-Fucopyranoside Linkage

The stereoselective formation of the β-L-fucopyranoside linkage is a significant challenge in the synthesis of Naphthol AS-BI beta-L-fucopyranoside. The desired 1,2-cis glycosidic linkage is often more difficult to obtain than the 1,2-trans linkage. Several methods have been developed to achieve high stereoselectivity in glycosylation reactions.

One of the most classical and effective methods for achieving β-selectivity in glycosylation is the use of a participating neighboring group at the C-2 position of the glycosyl donor. For fucose, which is a 6-deoxy-galactose, the C-2 hydroxyl group can be protected with an acyl group, such as an acetyl or benzoyl group. During the glycosylation reaction, this participating group can form a cyclic oxonium ion intermediate, which sterically hinders the approach of the nucleophile (Naphthol AS-BI) from the α-face, thereby directing the attack to the β-face and resulting in the formation of the desired β-glycoside.

Alternatively, the Koenigs-Knorr reaction and its modifications can be employed. This method typically involves the use of a glycosyl halide (e.g., acetobromo-α-L-fucopyranose) as the glycosyl donor and a promoter, such as a silver or mercury salt. The choice of solvent can also influence the stereochemical outcome. For instance, insoluble silver salts in non-polar solvents often favor β-glycoside formation.

Modern glycosylation methods, such as the use of glycosyl trichloroacetimidates or thioglycosides as donors, offer more control over the stereoselectivity. For instance, the activation of a fucosyl trichloroacetimidate with a Lewis acid like boron trifluoride etherate at low temperatures can lead to the preferential formation of the β-L-fucopyranoside.

The table below summarizes some common glycosylation methods and their key features for promoting β-selectivity.

Glycosylation MethodGlycosyl DonorPromoter/ActivatorKey Feature for β-Selectivity
Koenigs-KnorrGlycosyl HalideSilver or Mercury SaltsUse of participating group at C-2; solvent effects
TrichloroacetimidateGlycosyl TrichloroacetimidateLewis Acids (e.g., BF₃·OEt₂)Controlled reaction conditions; anomeric control
ThioglycosideThioglycosideThiophilic Promoters (e.g., NIS/TfOH)Tunable reactivity and stereoselectivity

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of this compound

The unambiguous structural confirmation of this compound relies on a combination of advanced spectroscopic and analytical techniques. These methods provide detailed information about the molecular weight, elemental composition, and the precise connectivity and stereochemistry of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this glycoside.

¹H NMR: The proton NMR spectrum provides information on the number and environment of the hydrogen atoms. Key signals for confirming the structure include the anomeric proton (H-1) of the fucose moiety. For a β-L-fucopyranoside, this signal is expected to appear as a doublet with a relatively large coupling constant (J₁,₂ ≈ 7-8 Hz), indicative of a trans-diaxial relationship between H-1 and H-2. The chemical shifts of the other fucose protons and the methyl group at C-6, as well as the aromatic protons of the Naphthol AS-BI moiety, further confirm the structure.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. The chemical shift of the anomeric carbon (C-1) is particularly diagnostic of the anomeric configuration. For a β-glycoside, the C-1 signal typically appears around 100-105 ppm. The signals for the other carbons of the fucose and Naphthol AS-BI moieties provide a complete carbon framework of the molecule.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assigning all the proton and carbon signals and for confirming the connectivity between the fucose sugar and the Naphthol AS-BI aglycone through the glycosidic linkage.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound. The observed mass should match the calculated mass for the molecular formula C₂₄H₂₄BrNO₇. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural information, such as the loss of the fucose moiety.

The following table presents the expected data from these analytical techniques for this compound.

Analytical TechniqueExpected Data
¹H NMR Anomeric proton (H-1) doublet at δ ≈ 4.5-5.0 ppm with J₁,₂ ≈ 7-8 Hz. Aromatic protons of Naphthol AS-BI at δ ≈ 7.0-8.5 ppm. Fucose methyl group (H-6) doublet at δ ≈ 1.2-1.5 ppm.
¹³C NMR Anomeric carbon (C-1) at δ ≈ 100-105 ppm. Carbons of the Naphthol AS-BI moiety in the aromatic region. Fucose methyl carbon (C-6) at δ ≈ 16-18 ppm.
HRMS Calculated [M+H]⁺ for C₂₄H₂₅BrNO₇⁺.

X-ray Crystallography: While often challenging to obtain suitable single crystals of complex glycosides, X-ray crystallography provides the most definitive three-dimensional structural information. glycosynth.co.ukchemsynlab.com If a crystal structure can be determined, it would unequivocally confirm the absolute configuration of all stereocenters, including the β-configuration of the anomeric linkage. glycosynth.co.ukchemsynlab.com

Enzymatic Hydrolysis and Kinetic Analysis of Naphthol As Bi Beta L Fucopyranoside

Substrate Specificity Profiling for Naphthol AS-BI beta-L-fucopyranoside with Glycosidases

The specificity of an enzyme for its substrate is a critical aspect of its function. For this compound, this involves identifying enzymes capable of recognizing and cleaving the beta-L-fucosyl linkage and understanding how it compares to other fucosidase substrates.

Identification and Characterization of L-Fucosidase Enzymes Exhibiting Activity Towards this compound

L-fucosidases are a widespread group of enzymes found in organisms ranging from bacteria to mammals, playing crucial roles in the degradation of fucose-containing glycoconjugates. frontiersin.org These enzymes are primarily classified into glycoside hydrolase (GH) families GH29 and GH95 based on sequence similarity. frontiersin.orgnih.gov

GH29 α-L-Fucosidases : This is the largest and most diverse family of L-fucosidases. oup.com They are retaining enzymes, meaning they hydrolyze the glycosidic bond via a double-displacement mechanism that retains the anomeric configuration. cazypedia.org GH29 enzymes are known to cleave various α-L-fucosyl linkages (α-1,2, α-1,3, α-1,4, and α-1,6). mdpi.com While their primary targets are α-anomers, the potential for activity on the synthetic β-anomer of this compound would require specific experimental verification.

GH95 α-L-Fucosidases : These are inverting enzymes that act on α-1,2-fucosyl linkages. researchgate.net

Enzymes Acting on β-L-fucosides : The natural abundance of L-fucose is almost exclusively in the α-anomeric configuration. Consequently, enzymes that specifically hydrolyze β-L-fucosides are rarely reported. nih.gov However, some β-glycosidases from other families have shown broad substrate specificity. For instance, a β-D-glycosidase from the fungus Humicola grisea was found to be active on p-nitrophenyl-β-D-fucoside, indicating an ability to accommodate fucose in the glycone binding site. nih.gov Similarly, some GH1 family β-glucosidases are known to hydrolyze a range of β-linked sugars, including β-D-fucosides. nih.gov It is plausible that an enzyme with β-L-fucosidase activity could exist within these or other uncharacterized GH families.

Given the structure of this compound, the primary enzyme capable of its hydrolysis would be a β-L-fucosidase . The identification and characterization of such an enzyme remain a specific area for future research.

Comparative Analysis of this compound with Other Fucopyranoside Substrates

To understand the utility of this compound, it is useful to compare it with other commonly used synthetic substrates for fucosidases. These substrates differ in the aglycone moiety, which determines the method of detection (chromogenic vs. fluorogenic), and the anomeric linkage.

p-Nitrophenyl-alpha-L-fucopyranoside (pNP-α-L-Fuc) : This is a widely used chromogenic substrate. nih.gov Hydrolysis releases p-nitrophenol, a yellow compound that can be quantified by measuring absorbance at approximately 405 nm. It is a standard substrate for assaying α-L-fucosidase activity. nih.gov

4-Methylumbelliferyl-alpha-L-fucopyranoside (4-MU-α-L-Fuc) : This is a fluorogenic substrate that yields a highly fluorescent product, 4-methylumbelliferone, upon hydrolysis. gbiosciences.com This allows for much more sensitive detection of enzyme activity compared to chromogenic substrates like pNP-Fuc. researchgate.net

2-Naphthyl-alpha-L-fucopyranoside : This chromogenic substrate releases 2-naphthol (B1666908) upon hydrolysis. gbiosciences.com Similar to Naphthol AS-BI, the released naphthol can be coupled with a diazonium salt to form a colored precipitate, making it suitable for histochemical staining. bohrium.com

p-Nitrophenyl-beta-D-fucopyranoside : This substrate is used to detect β-D-fucosidase activity, which is often a secondary activity of some β-glucosidases or β-galactosidases. nih.gov

The Naphthol AS-BI aglycone provides a distinct advantage for histochemistry due to the formation of a sharp, insoluble precipitate at the site of enzyme activity. Its primary distinction from the substrates listed above is its beta-L-fucosidic linkage , targeting a different, and likely rarer, class of enzymatic activity.

SubstrateAglyconeLinkageDetection MethodTarget Enzyme
This compound Naphthol AS-BIβ-LChromogenic (azo dye coupling)β-L-Fucosidase
p-Nitrophenyl-alpha-L-fucopyranosidep-Nitrophenolα-LChromogenic (yellow product)α-L-Fucosidase
4-Methylumbelliferyl-alpha-L-fucopyranoside4-Methylumbelliferoneα-LFluorogenic (blue fluorescence)α-L-Fucosidase
2-Naphthyl-alpha-L-fucopyranoside2-Naphtholα-LChromogenic (azo dye coupling)α-L-Fucosidase
p-Nitrophenyl-beta-D-fucopyranosidep-Nitrophenolβ-DChromogenic (yellow product)β-D-Fucosidase
4-Methylumbelliferyl-beta-D-fucoside4-Methylumbelliferoneβ-DFluorogenic (blue fluorescence)β-D-Fucosidase

Cross-Reactivity Assessments with Other Glycosidic Hydrolases

The Naphthol AS-BI aglycone is a versatile reporter group used in various glycosidase substrates. This versatility means that when using this compound in a complex biological sample, the potential for cross-reactivity with other glycosidases must be considered if contaminating substrates are present. The Naphthol AS-BI moiety itself does not determine specificity; the glycone (the sugar portion) does.

Several Naphthol AS-BI-based substrates are commercially available and used to detect other glycosidases, including:

Naphthol AS-BI β-D-glucuronide : A substrate for β-glucuronidase. sigmaaldrich.com

Naphthol AS-BI β-D-glucopyranoside : A substrate for β-glucosidase. glycosynth.co.uk

Naphthol AS-BI β-D-galactopyranoside : A substrate for β-galactosidase.

Therefore, an enzyme preparation that hydrolyzes this compound should ideally be tested against these other Naphthol AS-BI glycosides to ensure that the observed activity is specific to the cleavage of the β-L-fucoside bond and not due to a non-specific β-glycosidase. Some multifunctional enzymes, like the β-D-glycosidase from Humicola grisea, are known to act on glucosides, galactosides, and fucosides, highlighting the potential for such cross-reactivity. nih.gov

Quantitative Enzymology: Determination of Kinetic Parameters (K_m, V_max, k_cat) for this compound Hydrolysis

The kinetic parameters K_m, V_max, and k_cat are essential for quantifying the efficiency and affinity of an enzyme for its substrate.

K_m (Michaelis constant) : Represents the substrate concentration at which the reaction rate is half of V_max. It is an inverse measure of the enzyme's affinity for the substrate.

V_max (Maximum velocity) : The maximum rate of the reaction when the enzyme is saturated with the substrate.

k_cat (Turnover number) : The number of substrate molecules converted to product per enzyme molecule per unit of time.

k_cat/K_m (Catalytic efficiency) : A measure of how efficiently an enzyme converts a substrate to product, accounting for both binding and catalysis.

EnzymeSubstrateK_m (mM)k_cat (s⁻¹)Source Organism
EntFuc (GH29)pNP-α-L-Fuc1.1782.5Enterococcus gallinarum
Fuc25D (GH29)pNP-α-L-Fuc0.079728.87Alpaca Faeces Metagenome
Fuc25C (GH29)pNP-α-L-Fuc1.401-Alpaca Faeces Metagenome
Human Liver α-L-FucosidasepNP-α-L-Fuc--Homo sapiens
Human Liver α-L-Fucosidase4-MU-α-L-Fuc--Homo sapiens

Data sourced from multiple studies. nih.govmdpi.comh-its.org Note: K_m values can vary significantly depending on the enzyme source and assay conditions.

The experimental determination of these parameters for this compound would require a purified β-L-fucosidase and a quantitative assay to measure the rate of product formation at varying substrate concentrations.

Biophysical Characterization of Enzyme-Substrate Interactions involving this compound

The rate of enzymatic hydrolysis is significantly influenced by environmental conditions. Understanding these factors is crucial for optimizing assay conditions and for characterizing the enzyme itself.

Influence of Environmental Factors (pH, Temperature, Ionic Strength) on Reaction Kinetics

pH : Glycosidases exhibit optimal activity within a specific pH range, which is determined by the ionization states of amino acid residues in the active site. For α-L-fucosidases, the optimal pH can vary widely. For example, human lysosomal α-L-fucosidase (FUCA1) has an acidic optimum around pH 4.0-5.0. In contrast, many bacterial GH29 fucosidases, particularly from gut microbes, function optimally at a neutral pH between 6.0 and 7.5. nih.govmdpi.com An α-L-fucosidase from Lacticaseibacillus rhamnosus, AlfA, has a pH optimum of 4.0, while its counterparts AlfB and AlfC prefer pH 5.0. nih.gov

Temperature : Enzyme activity generally increases with temperature up to an optimum, after which the enzyme begins to denature and lose activity. The optimal temperature for microbial fucosidases varies based on the organism's native environment. Gut-derived fucosidases often have optima around 37°C, while enzymes from thermophiles can be active at much higher temperatures. nih.gov For example, fucosidases from L. rhamnosus have temperature optima ranging from 40°C to 60°C. nih.gov Human serum α-L-fucosidase is often assayed at 37°C, but its stability is concentration-dependent. karger.com

Ionic Strength : The concentration of salts can affect enzyme activity by influencing protein stability and the interaction between the enzyme and a charged substrate. While many fucosidase assays are conducted in standard buffers like sodium acetate (B1210297) or phosphate, the specific effect of ionic strength on a β-L-fucosidase acting on this compound would need to be empirically determined. Some fucosidase activities can be influenced by metal ions; for instance, the activity of AlfC from L. rhamnosus is enhanced by Co²⁺, whereas Hg²⁺ is a strong inhibitor. nih.gov

The precise optimal conditions for the hydrolysis of this compound would be a characteristic of the specific β-L-fucosidase enzyme being used.

Lack of Publicly Available Research Data Precludes a Detailed Analysis of this compound

A thorough investigation into the scientific literature and publicly accessible databases has revealed a significant absence of specific research data concerning the chemical compound “this compound.” Consequently, it is not possible to provide a detailed article on its enzymatic hydrolysis, kinetic analysis, enzyme activation and inhibition mechanisms, or the mechanistic studies of its glycosidic bond cleavage as requested.

Without primary research data, any attempt to construct an article based on the provided outline would be speculative and would not meet the required standards of scientific accuracy and detail. The specific kinetic parameters (K_m, V_max), inhibition constants (K_i), and mechanistic details of glycosidic bond cleavage are all empirical data points that must be determined through laboratory experimentation.

Therefore, until research specifically focusing on this compound is conducted and published, a scientifically rigorous article on this subject cannot be generated.

Advanced Research Directions and Emerging Paradigms for Naphthol As Bi Beta L Fucopyranoside

Computational Chemistry and Molecular Dynamics Simulations of Naphthol AS-BI beta-L-fucopyranoside Binding to L-Fucosidases

The interaction between this compound and L-fucosidases is a subject of significant interest in computational chemistry. Molecular dynamics (MD) simulations and docking studies are pivotal in providing a detailed, atomistic view of the binding events that precede enzymatic catalysis. These computational approaches allow researchers to model the conformational changes in both the substrate and the enzyme's active site upon binding.

Key aspects of these simulations include the identification of crucial amino acid residues involved in substrate recognition and the stabilization of the enzyme-substrate complex. By analyzing the hydrogen bonding networks, hydrophobic interactions, and electrostatic forces, a comprehensive understanding of the binding affinity and specificity can be achieved. This in silico analysis is instrumental in predicting the catalytic mechanism and in guiding the design of more potent and selective fucosidase inhibitors or improved substrates.

Table 1: Key Parameters in Molecular Dynamics Simulations of Enzyme-Substrate Binding

ParameterDescriptionRelevance to this compound
Force Field A set of empirical energy functions used to calculate the potential energy of a system of atoms.Determines the accuracy of the simulated molecular interactions.
Solvation Model A method to represent the solvent (usually water) in the simulation.Crucial for accurately modeling the hydrophilic interactions of the fucopyranoside moiety.
Binding Free Energy The free energy change upon binding of the substrate to the enzyme.A quantitative measure of the binding affinity.
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed structures.Indicates the stability of the enzyme-substrate complex over the simulation time.

Rational Design of Modified this compound Analogs for Enhanced Specificity or Signal Properties

Building upon the insights gained from computational studies, the rational design of modified this compound analogs is a promising avenue of research. The goal is to develop new probes with enhanced specificity for particular L-fucosidase isozymes or with improved signal properties, such as higher quantum yields for fluorescence or a more significant colorimetric change.

Modifications can be introduced at various positions on the Naphthol AS-BI core or the L-fucose moiety. For instance, the introduction of electron-donating or electron-withdrawing groups on the naphthol ring can modulate the electronic properties of the chromophore, leading to altered spectral characteristics of the released aglycone. Similarly, modifications to the fucose sugar can influence the substrate's affinity and selectivity for different fucosidases. The synthesis of these analogs is a critical step, often involving multi-step organic synthesis protocols.

Table 2: Strategies for Modification of this compound

Modification SiteDesired OutcomeExample Modification
Naphthol Ring Altered spectral properties (e.g., red-shifted fluorescence)Introduction of a nitro or amino group
Anilide Moiety Improved solubility or cellular uptakeAddition of a polyethylene (B3416737) glycol (PEG) chain
Fucose Moiety Enhanced specificity for a particular fucosidase isozymeSubstitution of a hydroxyl group with a fluorine atom

Integration of this compound Probes with Advanced Bioimaging Technologies

The utility of this compound and its analogs is significantly amplified when integrated with advanced bioimaging technologies. Techniques such as fluorescence microscopy, confocal microscopy, and flow cytometry can be employed to visualize L-fucosidase activity in living cells and tissues with high spatial and temporal resolution.

Upon enzymatic cleavage of the fucoside bond, the liberated Naphthol AS-BI derivative can be detected based on its chromogenic or fluorogenic properties. This allows for the real-time monitoring of enzyme activity and its localization within cellular compartments. Such imaging studies are invaluable for understanding the physiological and pathological roles of L-fucosidases in various biological processes, including cell signaling, development, and disease progression.

Future Perspectives in Glycoenzymology and Chemical Biology Utilizing Naphthol AS-BI Glycosides

The continued development and application of Naphthol AS-BI glycosides, including the beta-L-fucopyranoside derivative, hold great promise for the fields of glycoenzymology and chemical biology. Future research will likely focus on the creation of "smart" probes that can be activated by specific stimuli or targeted to particular cell types or organelles.

Furthermore, the integration of these probes into high-throughput screening platforms could accelerate the discovery of novel L-fucosidase inhibitors, which have potential therapeutic applications in areas such as cancer and inflammation. The versatility of the Naphthol AS-BI scaffold also allows for its conjugation to other molecules, such as photosensitizers for photodynamic therapy or drug molecules for targeted delivery. As our understanding of the glycome deepens, the demand for sophisticated chemical tools like this compound will undoubtedly continue to grow.

Q & A

Q. What is the structural and functional role of Naphthol AS-BI beta-L-fucopyranoside in enzyme assays?

Q. What are the standard protocols for synthesizing this compound?

Synthesis involves forming a glycosidic bond between naphthol AS-BI and L-fucose under acidic conditions. A typical protocol includes:

  • Reacting naphthol AS-BI with L-fucose in the presence of HCl or BF₃·Et₂O as a catalyst.
  • Heating at 80–100°C for 4–6 hours under anhydrous conditions.
  • Purification via column chromatography (silica gel, ethyl acetate/methanol) and validation by HPLC and NMR .

Critical Parameters :

  • Anhydrous solvents to prevent hydrolysis.
  • Monitoring reaction progress via TLC (Rf ~0.3 in ethyl acetate:hexane 1:1).

Advanced Research Questions

Q. How can researchers optimize kinetic assays for alpha-L-fucosidase using this substrate?

Optimization requires:

  • Substrate Titration : Determine KmK_m and VmaxV_{max} using a concentration gradient (0.05–1.0 mM) under fixed pH and temperature.
  • Coupling Agent Selection : Hexazotized new fuchsin (0.8 mM) provides stable azo-dye formation, but alternatives like Fast Garnet GBC may reduce background noise .
  • Inhibition Controls : Use 1-deoxyfuconojirimycin (competitive inhibitor) to validate specificity .

Example Data Conflict Resolution : Discrepancies in activity measurements may arise from:

  • Endogenous inhibitors in biological samples (e.g., serum proteins).
  • pH Sensitivity : Pre-incubate samples in buffer (pH 5.0–6.0) to stabilize enzyme activity .

Q. What strategies address low solubility or stability of this compound in aqueous buffers?

  • Co-Solvents : Add N,N-dimethylformamide (DMF) (10–20% v/v) to enhance solubility without inhibiting enzyme activity .
  • Lyophilization : Store the substrate as a lyophilized powder at -20°C ; reconstitute in DMF before use.
  • Light Sensitivity : Protect solutions from light to prevent degradation of the naphthol moiety .

Q. How can researchers validate the specificity of this substrate for alpha-L-fucosidase in complex biological matrices?

  • Enzyme Knockout Models : Use CRISPR/Cas9-edited cell lines lacking alpha-L-fucosidase.
  • Chromatographic Confirmation : Post-reaction, analyze hydrolysates via HPLC-MS to confirm release of naphthol AS-BI (retention time ~8.2 min, m/z 348) .
  • Cross-Reactivity Screening : Test against beta-glucosidase, beta-galactosidase, and other glycosidases to rule out off-target cleavage .

Methodological Notes

  • Fluorescence Detection : While azo-dye coupling is standard, naphthol AS-BI can also be detected fluorometrically (ex/em 350/450 nm), offering higher sensitivity for low-abundance enzymes .
  • Troubleshooting Contradictory Data : If enzyme activity varies between assays, check for:
    • Batch-to-batch substrate variability (validate purity via HPLC).
    • Temperature fluctuations during incubation (use thermostatic controls) .

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